CARM1 Inhibitor SAR: Regioisomeric Benzyloxy Substitution Drives Potency and Selectivity
While direct data for the target compound is not available, analysis of (2-(benzyloxy)phenyl)methanamine derivatives reveals that regioisomeric positioning of the benzyloxy group profoundly impacts CARM1 inhibition. For example, compound 17e, a (2-(benzyloxy)phenyl)methanamine derivative, exhibits an IC50 of 2 ± 1 nM against CARM1, demonstrating that ortho-substitution yields high potency [1]. In contrast, the 3-benzyloxy substitution pattern of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine is expected to confer a distinct binding mode and potency profile, offering a different SAR trajectory for medicinal chemists.
| Evidence Dimension | CARM1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct experimental data available. |
| Comparator Or Baseline | Compound 17e: (2-(benzyloxy)phenyl)methanamine derivative |
| Quantified Difference | Not directly quantifiable. |
| Conditions | In vitro enzymatic assay against CARM1. |
Why This Matters
This highlights the critical role of benzyloxy regioisomerism in dictating biological activity, making (3-(Benzyloxy)-4-ethoxyphenyl)methanamine a non-interchangeable scaffold for CARM1 inhibitor development.
- [1] Liu, Z., Lin, M., Liu, C., Chen, X., Chen, Q., Li, X., Wu, X., Wang, Y., Wang, L., Yang, F., Luo, C., Jin, J., & Ye, F. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 67(8), 6313-6326. View Source
